Unii-G97ffe9VX5
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Overview
Description
SB-737050A is a potent antagonist of the serotonin 6 receptor (5-HT6 receptor). It has been primarily studied for its potential to prevent relapse into addiction. The compound has a molecular formula of C22H23ClN2O3S2 and a molecular weight of 463.01 g/mol .
Preparation Methods
The synthesis of SB-737050A involves multiple steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
SB-737050A undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
SB-737050A has been extensively studied for its applications in various fields:
Chemistry: It is used as a research tool to study the serotonin 6 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the biological functions of the serotonin 6 receptor in different organisms.
Medicine: SB-737050A has potential therapeutic applications in the treatment of addiction and other neurological disorders.
Mechanism of Action
SB-737050A exerts its effects by antagonizing the serotonin 6 receptor. This receptor is involved in the regulation of neurotransmitter release, cognitive functions, and mood. By blocking the serotonin 6 receptor, SB-737050A can modulate these processes and prevent relapse into addiction. The compound interacts with the receptor at the molecular level, inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
SB-737050A is unique in its high potency and selectivity for the serotonin 6 receptor. Similar compounds include:
SB-271046: Another potent serotonin 6 receptor antagonist with similar applications in addiction research.
Ro 04-6790: A selective serotonin 6 receptor antagonist used in studies of cognitive functions and neurological disorders.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications.
Properties
CAS No. |
583045-76-5 |
---|---|
Molecular Formula |
C22H23ClN2O3S2 |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
4-(5-chlorothiophen-2-yl)-N-(7-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-8-yl)benzenesulfonamide |
InChI |
InChI=1S/C22H23ClN2O3S2/c1-25-11-9-16-13-19(20(28-2)14-17(16)10-12-25)24-30(26,27)18-5-3-15(4-6-18)21-7-8-22(23)29-21/h3-8,13-14,24H,9-12H2,1-2H3 |
InChI Key |
FFSKQESNYWHALV-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2CC1)OC)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(S4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB-737050A; SB-737050-A; SB737050A; SB737050-A; SB 737050A; SB 737050-A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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